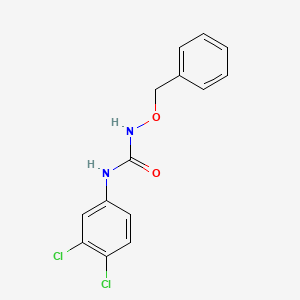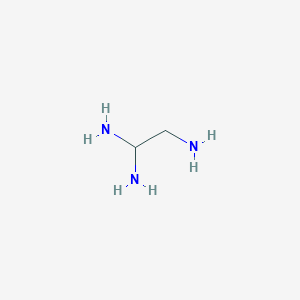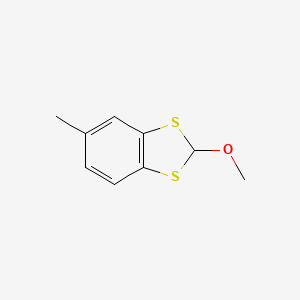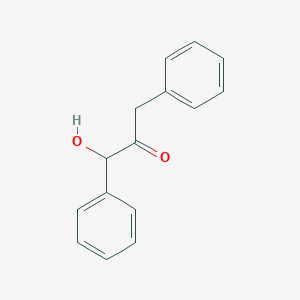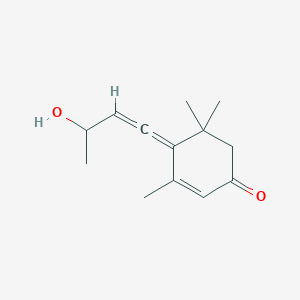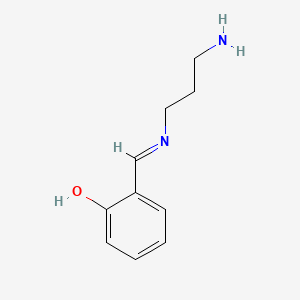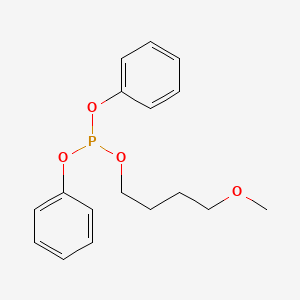
4-Methoxybutyl diphenyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybutyl diphenyl phosphite is an organophosphorus compound with the chemical formula C17H21O4P It is a phosphite ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms, two of which are connected to phenyl groups and one to a 4-methoxybutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxybutyl diphenyl phosphite can be synthesized through the reaction of diphenyl phosphite with 4-methoxybutanol. The reaction typically involves the use of a catalyst, such as zinc(II) chloride, to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphite ester. The general reaction scheme is as follows:
Diphenyl phosphite+4-MethoxybutanolZnCl24-Methoxybutyl diphenyl phosphite+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxybutyl diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphate ester.
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the phosphite ester can hydrolyze to produce diphenyl phosphoric acid and 4-methoxybutanol.
Substitution: The phenyl groups in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Substitution: Nucleophiles, such as alkyl or aryl halides, can be used in substitution reactions.
Major Products Formed
Oxidation: Diphenyl phosphate and 4-methoxybutanol.
Hydrolysis: Diphenyl phosphoric acid and 4-methoxybutanol.
Substitution: Various substituted phosphite esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxybutyl diphenyl phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
Industry: It is used as an additive in polymer production to enhance flame retardancy and thermal stability.
Mecanismo De Acción
The mechanism of action of 4-methoxybutyl diphenyl phosphite involves its interaction with various molecular targets. In oxidation reactions, the compound acts as a reducing agent, donating electrons to oxidizing agents. In hydrolysis reactions, the phosphite ester bond is cleaved, releasing the corresponding alcohol and phosphoric acid derivative. The molecular pathways involved in these reactions are influenced by the electronic and steric properties of the substituents on the phosphorus atom.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl phosphite: Lacks the 4-methoxybutyl group and has different reactivity and applications.
Dimethyl phosphite: Contains methyl groups instead of phenyl groups, leading to different chemical properties.
Diethyl phosphite: Contains ethyl groups instead of phenyl groups, affecting its reactivity and use.
Uniqueness
4-Methoxybutyl diphenyl phosphite is unique due to the presence of the 4-methoxybutyl group, which imparts specific electronic and steric effects. These effects influence its reactivity and make it suitable for specialized applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
42410-59-3 |
|---|---|
Fórmula molecular |
C17H21O4P |
Peso molecular |
320.32 g/mol |
Nombre IUPAC |
4-methoxybutyl diphenyl phosphite |
InChI |
InChI=1S/C17H21O4P/c1-18-14-8-9-15-19-22(20-16-10-4-2-5-11-16)21-17-12-6-3-7-13-17/h2-7,10-13H,8-9,14-15H2,1H3 |
Clave InChI |
IKJMBSURQDPKIF-UHFFFAOYSA-N |
SMILES canónico |
COCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


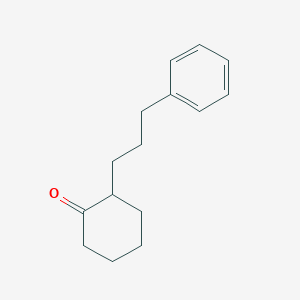
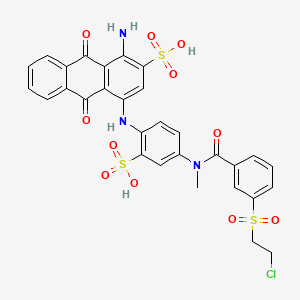
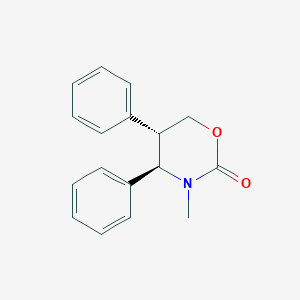


![3,3-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14650706.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
